Wortmannin-Rapamycin Conjugate 1

Glioblastoma Xenograft Models In Vivo Efficacy

Wortmannin-Rapamycin Conjugate 1 (designated as compound 7c) is a furan ring-opened, diester-linked prodrug hybrid that covalently conjugates a 17-hydroxywortmannin analogue with a rapamycin analogue. Upon in vivo hydrolysis of the prodrug linker, this conjugate releases two highly potent inhibitors that simultaneously target both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

Molecular Formula C88H131N3O23
Molecular Weight 1599.0 g/mol
Cat. No. B12382034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWortmannin-Rapamycin Conjugate 1
Molecular FormulaC88H131N3O23
Molecular Weight1599.0 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1
InChIKeyGVMCLKAVNVFURS-UXLLMVCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Wortmannin-Rapamycin Conjugate 1 (Compound 7c) Procurement and Research Overview


Wortmannin-Rapamycin Conjugate 1 (designated as compound 7c) is a furan ring-opened, diester-linked prodrug hybrid that covalently conjugates a 17-hydroxywortmannin analogue with a rapamycin analogue [1]. Upon in vivo hydrolysis of the prodrug linker, this conjugate releases two highly potent inhibitors that simultaneously target both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1][2]. The conjugate was specifically engineered to address the synergistic role of PI3K and mTOR in promoting tumor growth, survival, and resistance to chemotherapy [2].

Why In-Class Dual PI3K/mTOR Inhibitors or Simple Mixtures Cannot Substitute for Wortmannin-Rapamycin Conjugate 1


Simple substitution of Wortmannin-Rapamycin Conjugate 1 (7c) with an equivalent physical mixture of its constituent inhibitors (rapamycin analogue 3a and 17-hydroxywortmannin analogue 9a) is not feasible due to a critical tolerability barrier. An equivalent mixture of the two inhibitors was found to be poorly tolerated in vivo at doses where 7c was both safe and effective [1][2]. Furthermore, 7c demonstrates superior efficacy over either single agent (3a or 9a) when administered as a monotherapy, underscoring that the prodrug design and linker chemistry provide a unique therapeutic window not achievable through co-administration [1].

Quantitative Differentiation Evidence: Wortmannin-Rapamycin Conjugate 1 vs. Comparators


In Vivo Antitumor Efficacy in U87MG Glioblastoma Xenograft: Minimum Effective Dose (MED) Comparison

Wortmannin-Rapamycin Conjugate 1 (7c) demonstrated profound in vivo antitumor activity in the U87MG human glioblastoma mouse xenograft model, achieving a minimum effective dose (MED) of 1.5 mg/kg following weekly intravenous dosing [1]. This quantifiable dose-response relationship establishes a clear benchmark for efficacy in this challenging tumor model.

Glioblastoma Xenograft Models In Vivo Efficacy

Tumor Growth Inhibition in HT29 Colon Cancer Xenograft: Complete Inhibition at 15 mg/kg

In the HT29 human colon tumor xenograft model, which is known to be insensitive to rapamycin or wortmannin as single agents, Wortmannin-Rapamycin Conjugate 1 (7c) at a dose of 15 mg/kg (administered intravenously once per week for 20 days) completely inhibited tumor growth [1]. In contrast, an equivalent mixture of the individual inhibitor analogues (3a and 9a) was poorly tolerated at this dose level, preventing its use [1].

Colon Cancer Xenograft Models Tumor Growth Inhibition

Superior Single-Agent Efficacy and Combination Potential in A498 Renal Tumor Model

In the A498 renal tumor xenograft model, Wortmannin-Rapamycin Conjugate 1 (7c) exhibited superior antitumor efficacy compared to either rapamycin analogue 3a or 17-hydroxywortmannin analogue 9a when each was administered as a single agent [1]. Furthermore, the combination of 7c with the VEGF-blocker bevacizumab produced substantial regression of larger A498 tumors, whereas the combination of rapamycin and bevacizumab was less effective [1].

Renal Cell Carcinoma Combination Therapy Xenograft Models

Enhanced Solubility Profile Compared to Parent Inhibitors

Wortmannin-Rapamycin Conjugate 1 (7c) was designed with improved solubility characteristics. The published literature states that conjugate 7c provided enhanced solubility relative to rapamycin analogue 3a and to an equivalent mixture of 3a and 17-hydroxywortmannin analogue 9a [1]. Commercial solubility data indicates practical solubility values of 20 mg/mL in DMSO, 30 mg/mL in DMF, and 5 mg/mL in ethanol, which facilitate in vitro and in vivo formulation [2].

Solubility Formulation In Vivo Dosing

Optimal Research and Industrial Applications for Wortmannin-Rapamycin Conjugate 1 Based on Quantitative Evidence


Preclinical Efficacy Studies in Glioblastoma and Other CNS Tumor Models

The demonstrated MED of 1.5 mg/kg in the U87MG glioblastoma xenograft model [1] makes Wortmannin-Rapamycin Conjugate 1 a compelling candidate for preclinical efficacy studies in brain tumors and other CNS malignancies where the PI3K/mTOR pathway is hyperactivated. Researchers can use this quantitative benchmark to design comparative studies against emerging brain-penetrant PI3K/mTOR inhibitors.

Investigating PI3K/mTOR Synergy and Resistance Mechanisms in Colon Cancer

The ability of Conjugate 1 to completely inhibit the growth of HT29 colon tumors, a model known to be insensitive to single-agent rapamycin or wortmannin [1], positions this compound as a unique tool for studying the mechanisms of synergistic pathway inhibition and overcoming intrinsic resistance to mTOR or PI3K inhibitors in colorectal cancer.

Development of Advanced Combination Therapies for Renal Cell Carcinoma

The superior single-agent activity and the enhanced tumor regression observed when combining Conjugate 1 with bevacizumab in the A498 renal tumor model [1] support its use in the development of novel combination regimens for renal cell carcinoma. This compound can serve as a benchmark dual PI3K/mTOR inhibitor in studies aiming to optimize therapeutic synergies with anti-angiogenic agents or immunotherapies.

Formulation and Dosing Optimization Studies Requiring Enhanced Solubility

Given its documented enhanced solubility profile relative to the parent inhibitors [1], and specific solvent compatibility (e.g., 20 mg/mL in DMSO, 30 mg/mL in DMF) [2], this compound is well-suited for studies focused on optimizing in vivo formulations, investigating novel delivery methods, or achieving high-dose exposures in PK/PD modeling where solubility of rapamycin or wortmannin analogues is a limiting factor.

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